
Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate
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Overview
Description
Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and an ethyl acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate typically involves the nitration of furan derivatives followed by esterification and aldol condensation reactions. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then subjected to esterification with ethanol to form the desired ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the furan ring can interact with biological macromolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)acrylate
- Ethyl 3-(5-(3-nitrophenyl)furan-2-yl)acrylate
- Methyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate
Uniqueness
This compound is unique due to the specific positioning of the nitrophenyl group on the furan ring, which can influence its reactivity and interactions with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring substituted at the 5-position with a 4-nitrophenyl group, along with an ethyl acrylate moiety. Its molecular formula is C14H13N1O4, and it has a molecular weight of approximately 273.26 g/mol. The presence of the nitrophenyl group is crucial for its biological activity, as it can interact with various molecular targets through hydrogen bonding and hydrophobic interactions.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed that the nitrophenyl group plays a vital role in mediating its biological effects. This group may facilitate interactions with enzymes and receptors, potentially leading to anti-inflammatory and anticancer activities. The compound's ability to inhibit specific enzymes or receptors through binding interactions underscores its pharmacological potential.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives containing furan rings can induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation. The nitro group may enhance these effects by participating in redox reactions .
Antimicrobial Properties
In vitro studies have demonstrated that related compounds possess antimicrobial activity against various pathogens. The potential for this compound to inhibit bacterial growth suggests it may be effective against infections caused by resistant strains of bacteria. For example, similar furan derivatives have shown significant inhibition zones in antimicrobial assays, indicating their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
Study on Anticancer Effects
A study focused on the synthesis and evaluation of furan-based compounds reported significant antiproliferative activity against cancer cell lines. The compounds demonstrated IC50 values in the low micromolar range, indicating potent activity. Specific mechanisms included the inhibition of cell cycle progression and induction of apoptosis through upregulation of pro-apoptotic proteins .
Antimicrobial Evaluation
Another study evaluated various derivatives for their antimicrobial properties using minimum inhibitory concentration (MIC) assays. Compounds similar to this compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, showcasing their potential as effective antimicrobial agents .
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to structurally related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C14H13N1O4 | Contains a nitrophenyl group; potential anticancer and antimicrobial properties |
Ethyl 3-(5-(2-methyl-4-nitrophenyl)furan-2-yl)acrylate | C15H15N1O4 | Similar structure; additional methyl group may influence activity |
Methyl 3-(5-(p-tolyl)furan-2-yl)acrylate | C14H14O3 | Methyl ester variant; different biological activity profile |
Properties
IUPAC Name |
ethyl (E)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-2-20-15(17)10-8-13-7-9-14(21-13)11-3-5-12(6-4-11)16(18)19/h3-10H,2H2,1H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYZNKPUPAPFOU-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.